molecular formula C15H18N4O3S B2660432 1-methyl-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-1H-pyrazole-4-sulfonamide CAS No. 1448128-17-3

1-methyl-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-1H-pyrazole-4-sulfonamide

Cat. No.: B2660432
CAS No.: 1448128-17-3
M. Wt: 334.39
InChI Key: WWCGUYSXOWHFJY-UHFFFAOYSA-N
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Description

1-Methyl-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-1H-pyrazole-4-sulfonamide is a pyrazole-based sulfonamide derivative characterized by a 1H-pyrazole core substituted with a methyl group at position 1 and a sulfonamide group at position 4. The sulfonamide nitrogen is further linked to a substituted phenyl ring bearing a methyl group at position 4 and a 2-oxopyrrolidin-1-yl moiety at position 5. This structure combines a pyrazole scaffold—a heterocycle known for its metabolic stability and versatility in medicinal chemistry—with a sulfonamide group, which often enhances binding affinity through hydrogen bonding.

Properties

IUPAC Name

1-methyl-N-[4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl]pyrazole-4-sulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18N4O3S/c1-11-5-6-12(8-14(11)19-7-3-4-15(19)20)17-23(21,22)13-9-16-18(2)10-13/h5-6,8-10,17H,3-4,7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WWCGUYSXOWHFJY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NS(=O)(=O)C2=CN(N=C2)C)N3CCCC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18N4O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-methyl-N-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)-1H-pyrazole-4-sulfonamide is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.

The compound's molecular formula is C18H20N2O3SC_{18}H_{20}N_{2}O_{3}S with a molecular weight of 344.43 g/mol. Its structure features a pyrazole ring and a sulfonamide moiety, which are critical for its biological interactions.

PropertyValue
Molecular FormulaC18H20N2O3S
Molecular Weight344.43 g/mol
LogP3.7951
Polar Surface Area57.404 Ų
Hydrogen Bond Acceptors6
Hydrogen Bond Donors1

Biological Activity

The biological activity of this compound has been explored in various contexts:

Antiproliferative Activity

Recent studies have highlighted the antiproliferative effects of pyrazole-4-sulfonamide derivatives against cancer cell lines. For instance, compounds derived from this class were tested for their ability to inhibit the proliferation of U937 cells, showing promising results without significant cytotoxicity . The half-maximal inhibitory concentration (IC50) values were determined, indicating effective concentrations at which the compounds exert their antiproliferative effects.

The mechanisms through which this compound exhibits its biological activity include:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation and survival pathways.
  • Receptor Modulation : It can modulate receptor activities that influence cellular signaling, potentially leading to altered gene expression and cellular responses.

Case Studies and Research Findings

Several studies have investigated the biological properties of related pyrazole derivatives:

  • Anticancer Activity : A study synthesized various pyrazole derivatives and tested their anticancer properties, revealing that some compounds exhibited significant inhibition of tumor growth in vitro .
  • Structure-Activity Relationship (SAR) : Research into SAR has shown that modifications on the pyrazole ring and sulfonamide group can enhance biological activity, suggesting that careful structural optimization can lead to more potent derivatives .
  • Pharmacological Profiles : The pharmacological profiles of these compounds indicate potential applications beyond oncology, including anti-inflammatory and antimicrobial activities .

Comparison with Similar Compounds

Comparison with Structurally Related Compounds

The compound’s structural and functional attributes can be contextualized by comparing it to analogous pyrazole sulfonamide derivatives. Below is an analysis of key similarities and differences:

Substituent Analysis

Compound Name Key Substituents Notable Features
Target Compound 4-Methyl-3-(2-oxopyrrolidin-1-yl)phenyl Lactam ring (2-oxopyrrolidin) enhances hydrogen bonding; methyl improves lipophilicity .
4-Methyl-N-{1-[3-(trifluoromethyl)benzyl]-1H-pyrazol-4-yl}benzenesulfonamide () 3-(Trifluoromethyl)benzyl Trifluoromethyl group increases electronegativity and metabolic stability .
1-Methyl-N-(1-{2-[(propan-2-yl)phenoxy]ethyl}piperidin-4-yl)-1H-pyrazole-4-sulfonamide () Piperidin-4-yl linked via ethylphenoxy Basic piperidine nitrogen may enhance blood-brain barrier penetration .
4-(4-Amino-1-(1-(5-fluoro-3-(3-fluorophenyl)-4-oxo-4H-chromen-2-yl)ethyl)-1H-pyrazolo[3,4-d]pyrimidin-3-yl)-N-methylbenzenesulfonamide () Chromen-4-one and pyrazolopyrimidine Extended aromatic system (chromenone) likely impacts UV absorption and stacking interactions .

Physicochemical and Pharmacokinetic Properties

Property Target Compound Compound Compound
Molecular Weight ~393.4 g/mol (calculated) 425.4 g/mol ~476.5 g/mol (calculated)
Key Functional Groups Sulfonamide, lactam Sulfonamide, trifluoromethyl Sulfonamide, piperidine
Predicted Solubility Moderate (lactam enhances polarity) Low (trifluoromethyl increases logP) Moderate (piperidine may ionize)
Bioavailability Likely high (balanced logP) Variable (depends on formulation) Variable (piperidine may improve CNS uptake)

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